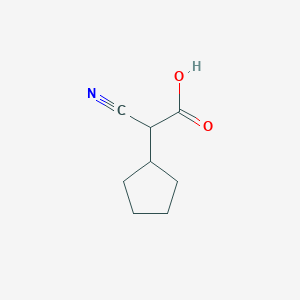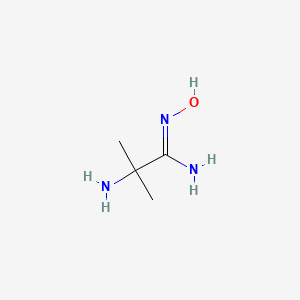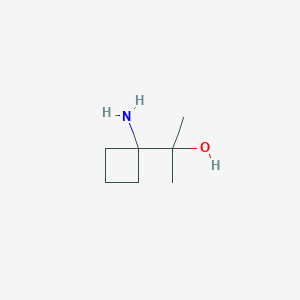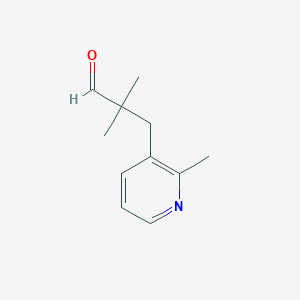
2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal is an organic compound with the molecular formula C11H15NO. It is characterized by a pyridine ring substituted with a methyl group at the 2-position and a propanal group at the 3-position, along with two methyl groups at the 2-position of the propanal chain. This compound is used primarily in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanol.
Substitution: 2,2-Dimethyl-3-(2-nitropyridin-3-yl)propanal (nitration product).
Scientific Research Applications
2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-(1-pyrrolidinyl)propanal: Similar structure but with a pyrrolidine ring instead of a pyridine ring.
2,2-Dimethyl-3-(2-methylquinolin-6-yl)propanal: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal is unique due to its specific substitution pattern on the pyridine ring and the presence of the 2,2-dimethylpropanal group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal |
InChI |
InChI=1S/C11H15NO/c1-9-10(5-4-6-12-9)7-11(2,3)8-13/h4-6,8H,7H2,1-3H3 |
InChI Key |
YZUDWOLTWZENBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)CC(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


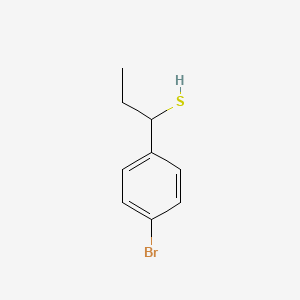


amine](/img/structure/B13301406.png)
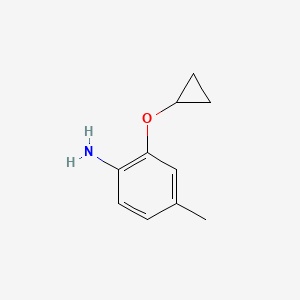
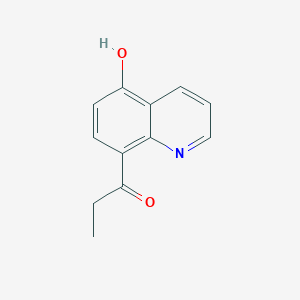
![N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13301420.png)
![Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B13301425.png)

